molecular formula C23H39B B1599657 (-)-Ipc2B(allyl)borane solution CAS No. 85116-38-7

(-)-Ipc2B(allyl)borane solution

Cat. No. B1599657
CAS RN: 85116-38-7
M. Wt: 326.4 g/mol
InChI Key: ZIXZBDJFGUIKJS-RLEROFIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • (-)-Ipc2B(allyl)borane solution is a boron-containing compound with the chemical formula C<sub>9</sub>H<sub>17</sub>BO<sub>2</sub> .

  • It is also known by other names such as 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , Allyl pinacol boronate , and Pinacol allylboronate .

  • The compound is commonly used in organic synthesis as a nucleophile in various reactions.





  • Synthesis Analysis



    • (-)-Ipc2B(allyl)borane solution can be synthesized through the reaction of allylboronic acid pinacol ester with boron trifluoride diethyl etherate or other boron sources.

    • The synthesis typically involves the use of pinacol as a protecting group for boron.





  • Molecular Structure Analysis



    • The compound has a boron atom bonded to an allyl group and a pinacol group.

    • The molecular formula is C<sub>9</sub>H<sub>17</sub>BO<sub>2</sub> .





  • Chemical Reactions Analysis



    • (-)-Ipc2B(allyl)borane solution can participate in various reactions, including:

      • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

      • Olefin metathesis.

      • Intermolecular radical additions.

      • Allylboration of aldehydes catalyzed by chiral spirobiindane diol-based phosphoric acids.

      • Cobalt-catalyzed regioselective hydrovinylation of dienes with alkenes.

      • Nucleic acid-templated energy transfer leading to a photorelease reaction.







  • Physical And Chemical Properties Analysis



    • (-)-Ipc2B(allyl)borane solution is a flammable liquid and vapor.

    • It may cause skin and eye irritation, respiratory irritation, and drowsiness.

    • It is toxic to aquatic life with long-lasting effects.




  • Scientific Research Applications

    Asymmetric Synthesis

    (-)-Ipc2B(allyl)borane solution is primarily used in asymmetric synthesis. The discovery of hydroboration and the versatility of organoboranes have been pivotal in this area. Specifically, the use of mono- and diisopinocampheylboranes, such as IpcBH2 and Ipc2BH, in asymmetric synthesis has been highlighted. This includes the development of asymmetric reduction and allyl- and crotylboration reactions, as well as the ring-opening reaction of meso-epoxides and asymmetric enolboration reactions. For instance, Ipc2BAllyl and Ipc2BCrotyl have been utilized in these syntheses, demonstrating the compound's significant role in creating optically pure enantiomers (Brown & Ramachandran, 1995).

    Catalytic C–C Bond Formations

    Allylic and allenyl boronates or boranes, including (-)-Ipc2B(allyl)borane, have been identified as suitable pronucleophiles in catalytic C–C bond formations. These are particularly efficient in reactions involving O,O-acetals, N,O-aminals, ethers, and carbohydrates. The use of these compounds in catalytic asymmetric allylation and allenylation of N,O-aminals has been developed, leveraging their unique chemical properties (Schneider et al., 2012).

    Ligand Bridging in Metal Complexes

    The bridging coordination of M-Cl bonds with ambiphilic phosphine-borane ligands has been investigated, revealing insights into the behavior of compounds like (-)-Ipc2B(allyl)borane in complex metal-ligand interactions. This includes examining the solid-state structures and solution behaviors of such complexes, further demonstrating the compound's versatility in organometallic chemistry (Bontemps et al., 2009).

    Radical Chain Transformations

    N-Heterocyclic carbene boranes (NHC-boranes), which share some structural similarities with (-)-Ipc2B(allyl)borane, have been explored for their reductive radical chain transformations. These studies highlight the potential for (-)-Ipc2B(allyl)borane in similar applications, given its ability to engage in complex radical-based reactions (Walton et al., 2010).

    Allylic Amination Reactions

    (-)-Ipc2B(allyl)borane has been used in the direct allylic amination of allylic alcohol, catalyzed by palladium complexes. This reaction demonstrates the compound's utility in forming new C-N bonds, expanding its application in organic synthesis (Hirata et al., 2017).

    Safety And Hazards



    • Handle with care due to its flammability and toxicity.

    • Avoid contact with skin, eyes, and inhalation.

    • Keep away from heat, sparks, and open flames.

    • Dispose of properly to prevent environmental contamination.




  • Future Directions



    • Further research could explore its applications in asymmetric synthesis and its potential in drug discovery.




    Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟


    properties

    IUPAC Name

    prop-2-enyl-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H39B/c1-8-9-24(20-12-16-10-18(14(20)2)22(16,4)5)21-13-17-11-19(15(21)3)23(17,6)7/h8,14-21H,1,9-13H2,2-7H3/t14-,15-,16+,17+,18-,19-,20-,21-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZIXZBDJFGUIKJS-RLEROFIGSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(CC=C)(C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    B(CC=C)([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)[C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H39B
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50455581
    Record name (-)-Ipc2B(allyl)borane solution
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50455581
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    326.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    prop-2-enyl-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane

    CAS RN

    85116-38-7
    Record name 2-Propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=85116-38-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (-)-Ipc2B(allyl)borane solution
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50455581
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (-)-Ipc2B(allyl)borane solution
    Reactant of Route 2
    Reactant of Route 2
    (-)-Ipc2B(allyl)borane solution
    Reactant of Route 3
    (-)-Ipc2B(allyl)borane solution
    Reactant of Route 4
    (-)-Ipc2B(allyl)borane solution
    Reactant of Route 5
    (-)-Ipc2B(allyl)borane solution
    Reactant of Route 6
    (-)-Ipc2B(allyl)borane solution

    Citations

    For This Compound
    2
    Citations
    SP Schröder - 2018 - scholarlypublications …
    2.1 Introduction lycosidases are responsible for the cleavage of glycosidic linkages and are key in the turnover of glycans and glycoconjugates–a large and highly diverse class of …
    S Johnson - 2016 - opal.latrobe.edu.au
    Latrunculins are a class of natural products derived from the marine sponge species Negombata magnifica and are found in several forms such as latrunculin A, B, C, M and S [1]. …
    Number of citations: 0 opal.latrobe.edu.au

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.